molecular formula C17H16N2OS2 B2767329 N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide CAS No. 2034444-94-3

N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2767329
CAS No.: 2034444-94-3
M. Wt: 328.45
InChI Key: ZMNKZCQDHOIHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazoles and thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthesis : Research has demonstrated the use of related benzo[d]thiazole derivatives in the synthesis of heterocyclic compounds, showcasing the potential for creating diverse chemical structures with significant biological activities. For instance, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization highlights the versatility of benzo[d]thiazole derivatives in organic synthesis (Wang et al., 2008).
  • Novel Compound Synthesis : The design and synthesis of novel benzo[d]thiazole-2-carboxamide derivatives have been explored for their potential as EGFR inhibitors, demonstrating the compound's utility in the development of cancer therapeutics (Zhang et al., 2017).

Biological and Pharmaceutical Applications

  • Antitumor Activity : Studies have synthesized new derivatives and investigated their antitumor activities, finding some compounds with significant effects, suggesting potential applications in cancer therapy (Ostapiuk et al., 2017).
  • Antimicrobial Agents : Research into 2-phenylamino-thiazole derivatives has uncovered potent antimicrobial properties against various bacterial and fungal strains, indicating the usefulness of benzo[d]thiazole derivatives in developing new antibiotics (Bikobo et al., 2017).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors : Benzothiazole derivatives have been evaluated for their efficacy as corrosion inhibitors, showcasing their potential in protecting metals against corrosion, thus extending the lifespan of materials in aggressive environments (Hu et al., 2016).

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-16(12-5-6-13-14(10-12)22-11-18-13)19-17(7-1-2-8-17)15-4-3-9-21-15/h3-6,9-11H,1-2,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNKZCQDHOIHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.